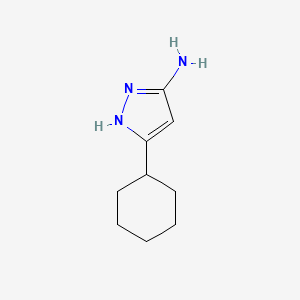

5-Cyclohexyl-1H-pyrazol-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGKCJWLTPEMRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510996 | |

| Record name | 5-Cyclohexyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81542-54-3 | |

| Record name | 5-Cyclohexyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclohexyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Cyclohexyl-1H-pyrazol-3-amine

Abstract

This technical guide provides an in-depth, mechanistically-driven exploration of the synthesis of 5-Cyclohexyl-1H-pyrazol-3-amine, a valuable heterocyclic building block for pharmaceutical and agrochemical research. Pyrazole scaffolds are central to the structure of numerous commercial drugs, highlighting the importance of robust synthetic routes to novel derivatives.[1] This document moves beyond a simple recitation of steps to elucidate the chemical principles and strategic considerations behind a reliable two-step synthesis. We present a validated pathway commencing with the Claisen condensation to form the key β-ketonitrile intermediate, followed by a classical condensation-cyclization with hydrazine. Detailed experimental protocols, mechanistic diagrams, and data summaries are provided to equip researchers in drug development and organic synthesis with a comprehensive and actionable methodology.

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, reveals a clear and efficient synthetic strategy. The pyrazole ring is a well-known heterocycle that can be reliably constructed from a 1,3-dicarbonyl equivalent and a hydrazine source.[2][3][4] The amine and cyclohexyl substituents at the C3 and C5 positions, respectively, guide the disconnection of the pyrazole C-N and N-N bonds. This leads back to two primary starting materials: hydrazine and the key intermediate, 3-cyclohexyl-3-oxopropanenitrile. This β-ketonitrile can be further disconnected via a C-C bond, pointing to a Claisen condensation between a cyclohexanecarboxylic acid derivative and acetonitrile.[5][6][7][8][9][10]

Caption: Retrosynthetic pathway for this compound.

Synthesis of Key Intermediate: 3-Cyclohexyl-3-oxopropanenitrile

The cornerstone of this synthesis is the efficient construction of the β-ketonitrile intermediate, 3-cyclohexyl-3-oxopropanenitrile.[11][12] This is achieved via a Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[7][10]

Principle and Mechanism

The Claisen condensation involves the base-mediated acylation of an enolizable ester.[8][9] In this specific application, we perform a "crossed" Claisen condensation where the enolate is generated from acetonitrile, which then acts as the nucleophile attacking an ester, ethyl cyclohexanecarboxylate.

The mechanism proceeds through three key stages:

-

Enolate Formation: A strong base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOt-Bu), abstracts an acidic α-proton from acetonitrile.[6] This generates a resonance-stabilized carbanion, which is a potent nucleophile. The use of a stoichiometric amount of base is critical, as the final β-ketonitrile product is more acidic than the starting acetonitrile, and its deprotonation drives the reaction equilibrium toward the product.[5][8]

-

Nucleophilic Acyl Substitution: The acetonitrile carbanion attacks the electrophilic carbonyl carbon of ethyl cyclohexanecarboxylate. This forms a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, expelling the ethoxide leaving group to yield the final β-ketonitrile product.

References

- 1. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Claisen condensation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. PubChemLite - 3-cyclohexyl-3-oxopropanenitrile (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 12. 3-Cyclohexyl-3-oxopropanenitrile | C9H13NO | CID 11309597 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5'-(4-amino-7,7-dimethyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-yl)acetic acid (CAS Number: 879487-29-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of the compound with CAS number 879487-29-5, also known as JTT-553. It is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis. This document details its mechanism of action, pharmacological profile, physicochemical properties, and provides a framework for its synthesis and analytical characterization. The guide is intended to serve as a valuable resource for researchers and professionals involved in the development of therapeutic agents targeting metabolic disorders.

Introduction and Core Compound Identity

The compound identified by CAS number 879487-29-5 is chemically named (5'-(4-amino-7,7-dimethyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1][2]oxazin-6-yl)-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-yl)acetic acid. It is more commonly known in the scientific literature by its code name, JTT-553.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 879487-29-5 |

| IUPAC Name | (5'-(4-amino-7,7-dimethyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1][2]oxazin-6-yl)-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-yl)acetic acid |

| Synonym | JTT-553 |

| Molecular Formula | C25H27F3N4O3 |

| Molecular Weight | 488.5 g/mol |

This molecule possesses a complex heterocyclic structure, incorporating a pyrimido[4,5-b][1][2]oxazine core fused with a spiro-indenyl acetic acid moiety. This unique architecture is pivotal to its biological activity.

Mechanism of Action and Pharmacological Profile

JTT-553 is a potent and highly selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1][3][4] DGAT1 is a crucial enzyme that catalyzes the final and rate-limiting step of triglyceride (TG) biosynthesis. By inhibiting DGAT1, JTT-553 effectively blocks the esterification of diacylglycerol to form triglycerides.

Signaling Pathway and Biological Impact

The inhibition of DGAT1 by JTT-553 initiates a cascade of metabolic effects. By reducing triglyceride synthesis, particularly in the intestine and liver, JTT-553 leads to a significant decrease in plasma and liver triglyceride levels. This primary action subsequently influences broader metabolic pathways.

dot

Figure 1: Mechanism of action of JTT-553 as a DGAT1 inhibitor.

Pharmacological Effects

The targeted inhibition of DGAT1 by JTT-553 translates into a favorable pharmacological profile for the potential treatment of metabolic diseases. Key observed effects include:

-

Reduction in Plasma Lipids: JTT-553 significantly lowers plasma levels of triglycerides, non-esterified fatty acids (NEFA), and total cholesterol (TC).[1]

-

Improved Glucose Homeostasis: The compound has been shown to decrease plasma glucose and insulin levels, indicating an improvement in overall glucose metabolism.[1]

-

Enhanced Insulin Sensitivity: By reducing lipotoxicity and modulating lipid metabolism, JTT-553 enhances insulin-dependent glucose absorption in adipose tissue, thereby improving insulin resistance.[1]

-

Potential for Weight Management: Studies in diet-induced obese models have demonstrated that JTT-553 can contribute to weight loss.[1]

These properties position JTT-553 as a promising therapeutic candidate for conditions such as obesity and type 2 diabetes mellitus.[1]

Physicochemical Characterization

A thorough understanding of the physicochemical properties of JTT-553 is essential for its development and formulation.

Table 2: Physicochemical Properties of JTT-553

| Property | Value | Source |

| Molecular Formula | C25H27F3N4O3 | PubChem |

| Molecular Weight | 488.5 g/mol | PubChem |

| Appearance | White to off-white solid | Assumed based on typical purified organic compounds |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. | General knowledge for similar compounds |

| InChI Key | YFJNLPDVCDNOMJ-UHFFFAOYSA-N | PubChem |

Note: Further experimental validation of properties like melting point, pKa, and LogP is recommended for comprehensive characterization.

Synthesis and Purification

While specific, detailed, step-by-step synthesis protocols for JTT-553 are often proprietary, the general synthetic strategy can be inferred from the literature on related pyrimido[4,5-b][1][2]oxazine and spiro-indenone derivatives. The synthesis would likely involve a multi-step process.

dot

Figure 2: A generalized workflow for the synthesis and purification of JTT-553.

Postulated Synthetic Protocol

-

Synthesis of the Pyrimido[4,5-b][1][2]oxazine Core: This would likely involve the condensation of a substituted pyrimidine with a suitable oxazine precursor.

-

Synthesis of the Spiro-indenyl Acetic Acid Moiety: This could be achieved through a multi-step synthesis starting from a commercially available indanone derivative.

-

Coupling and Final Assembly: The two key intermediates would then be coupled using a suitable cross-coupling reaction, followed by any necessary deprotection or functional group manipulation steps to yield the final JTT-553 molecule.

-

Purification: The crude product would require purification, typically by column chromatography (e.g., silica gel) and/or preparative high-performance liquid chromatography (HPLC) to achieve the desired purity for biological testing.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and stability of JTT-553. A combination of spectroscopic and chromatographic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of JTT-553 and for quantitative analysis.

5.1.1. Experimental Protocol: HPLC Purity Assessment

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of JTT-553 (a wavelength between 254 nm and 280 nm is a reasonable starting point).

-

Sample Preparation: Dissolve a known concentration of JTT-553 in a suitable solvent (e.g., mobile phase or a compatible organic solvent).

-

Analysis: Inject the sample and monitor the chromatogram for the main peak and any impurities. Purity is determined by the area percentage of the main peak.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of JTT-553.

5.2.1. Experimental Protocol: Mass Spectrometric Analysis

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

-

Analysis:

-

Full Scan MS: Acquire a full scan spectrum to determine the accurate mass of the molecular ion ([M+H]+ or [M-H]-). This should correspond to the calculated exact mass of JTT-553.

-

Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern. This pattern can be used for structural elucidation and as a fingerprint for identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of JTT-553.

5.3.1. Experimental Protocol: NMR Structural Characterization

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which JTT-553 is soluble (e.g., DMSO-d6, CDCl3, or MeOD).

-

Experiments:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons.

-

¹³C NMR: Provides information on the carbon skeleton.

-

¹⁹F NMR: Crucial for confirming the presence and environment of the trifluoromethyl group.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.

-

Conclusion

(5'-(4-amino-7,7-dimethyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1][2]oxazin-6-yl)-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-yl)acetic acid (JTT-553) is a well-characterized, potent, and selective DGAT1 inhibitor with significant potential for the treatment of metabolic disorders. This technical guide provides a comprehensive overview of its identity, mechanism of action, and a framework for its synthesis and analytical characterization. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working with this compound and in the broader field of metabolic disease research.

References

The Pyrazole Core: A Journey from Serendipitous Discovery to Privileged Scaffold in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a seemingly simple five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has carved an indelible mark on the landscape of chemistry and medicine.[1] Its journey, from an unexpected laboratory finding in the late 19th century to its current status as a "privileged scaffold" in modern medicinal chemistry, is a testament to its remarkable versatility.[1] This guide provides a comprehensive exploration of the discovery and history of pyrazole derivatives, tracing their evolution from foundational synthetic methodologies to their role in blockbuster pharmaceuticals. We will delve into the key scientific breakthroughs, the causality behind experimental choices, and provide detailed protocols for seminal synthetic procedures.

The Dawn of Pyrazoles: A Tale of Two Chemists

The story of pyrazoles begins not with a targeted synthesis, but with a serendipitous discovery that would lay the groundwork for a new class of therapeutic agents. In 1883, the German chemist Ludwig Knorr , while attempting to synthesize a quinoline derivative, unexpectedly produced a novel compound he named antipyrine.[2][3] This pyrazolone derivative, born from the condensation of phenylhydrazine and ethyl acetoacetate, would soon become one of the first synthetic drugs to see widespread use as a potent analgesic and antipyretic.[3][4] Knorr's work not only introduced a new class of heterocyclic compounds but also established a foundational synthetic route that bears his name to this day.[2][5]

While Knorr is credited with the discovery of the first pyrazole derivative and coining the term "pyrazole," the synthesis of the parent pyrazole ring was achieved a few years later in 1889 by Eduard Buchner .[6][7] Buchner's synthesis involved the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[6] These two pivotal discoveries marked the beginning of a rich history of pyrazole chemistry.

It is noteworthy that the first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until much later in 1959 from watermelon seeds, highlighting the synthetic origins of this important class of compounds in the realm of medicinal chemistry.[8][9][10]

The Knorr Pyrazole Synthesis: A Foundational Methodology

The most classical and enduring method for constructing the pyrazole ring is the Knorr pyrazole synthesis .[1][5] This reaction involves the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound.[11] The versatility and generally high yields of this reaction have made it a cornerstone of pyrazole chemistry for over a century.[5]

The mechanism of the Knorr synthesis is a beautiful illustration of fundamental organic reaction principles. It proceeds through a series of condensation and cyclization steps to form the stable, aromatic pyrazole ring.

Caption: A flowchart illustrating the key steps of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of a Pyrazolone via Knorr Condensation

The following protocol is a representative example of the Knorr synthesis, specifically for the preparation of 3-methyl-1-phenyl-5-pyrazolone (edaravone), a compound with neuroprotective properties.[2]

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Diethyl ether

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Beaker

-

Ice-water bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

In a round-bottomed flask, carefully and slowly add ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol) in a fume hood. Note that this addition is slightly exothermic.[2]

-

Assemble a reflux condenser and heat the reaction mixture at 135–145 °C for 60 minutes.[2]

-

After heating, a heavy syrup will have formed. Transfer this syrup into a beaker and cool it thoroughly in an ice-water bath.[2]

-

Add a 2 mL portion of diethyl ether and stir the mixture vigorously until the crude powdered pyrazolone precipitates.[2]

-

Isolate the product by vacuum filtration using a Büchner funnel.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 3-methyl-1-phenyl-5-pyrazolone.

-

Dry the purified product in a desiccator, weigh it to determine the yield, and characterize it by determining its melting point (125–127 °C) and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).[2]

Pyrazole Derivatives in Medicinal Chemistry: From Antipyrine to Celecoxib

The therapeutic potential of pyrazole derivatives, first hinted at by the success of antipyrine, has been extensively realized over the past century.[3] The pyrazole scaffold is now recognized as a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets.[1] This has led to the development of numerous drugs with diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][8]

Antipyrine: The Progenitor of Pyrazole-Based Drugs

Antipyrine, the first pyrazole derivative to be synthesized, quickly became a widely used analgesic and antipyretic.[2][4] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins, mediators of pain and inflammation.[3] Although largely replaced by newer drugs, antipyrine's historical significance is immense, as it demonstrated the therapeutic potential of this heterocyclic core.

The synthesis of antipyrine involves the methylation of the pyrazolone intermediate formed from the Knorr condensation of ethyl acetoacetate and phenylhydrazine.[4]

Caption: A simplified workflow for the synthesis of antipyrine.

Celecoxib: A Landmark in Selective COX-2 Inhibition

A major breakthrough in the application of pyrazole derivatives in medicine came with the development of celecoxib (Celebrex®) .[12] The discovery of two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, in the early 1990s revolutionized the understanding of inflammation.[12] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is induced at sites of inflammation.[12] This led to the hypothesis that selectively inhibiting COX-2 could provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[12]

A team at the Searle division of Monsanto, led by John Talley, discovered celecoxib, a diaryl-substituted pyrazole, which was the first selective COX-2 inhibitor to be approved by the FDA in 1998 for the treatment of arthritis.[12][13][14][15]

The synthesis of celecoxib showcases a more modern approach to constructing the pyrazole ring, often involving the condensation of a trifluoromethyl-β-dicarbonyl compound with a substituted hydrazine.[12][16]

Table 1: Key Milestones in the History of Pyrazole Derivatives

| Year | Milestone | Key Scientist(s)/Institution | Significance |

| 1883 | Discovery of antipyrine and coining of the term "pyrazole" | Ludwig Knorr | First synthesis of a pyrazole derivative and its introduction as a therapeutic agent.[2][10] |

| 1889 | First synthesis of the parent pyrazole ring | Eduard Buchner | Fundamental synthesis of the core pyrazole heterocycle.[6] |

| 1959 | Isolation of the first natural pyrazole, 1-pyrazolyl-alanine | Demonstrated the presence of the pyrazole scaffold in nature.[9][10] | |

| 1990s | Discovery of COX-1 and COX-2 isoforms | Paved the way for the development of selective COX-2 inhibitors.[12] | |

| 1998 | FDA approval of celecoxib (Celebrex®) | G. D. Searle & Company (Pfizer) | First selective COX-2 inhibitor, a blockbuster drug based on a pyrazole core.[12][14][15][16] |

Evolution of Synthetic Methodologies for the Pyrazole Core

While the Knorr synthesis remains a workhorse, the demand for more complex and diverse pyrazole derivatives has driven the development of new synthetic strategies. These modern methods often offer improved regioselectivity, milder reaction conditions, and access to a broader range of substituted pyrazoles.[1]

One of the most powerful modern techniques is the [3+2] dipolar cycloaddition reaction .[1] This method typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, like an alkyne or an alkene, to form the five-membered pyrazole ring.[1] This approach provides excellent control over the regiochemistry of the resulting pyrazole.

Caption: A conceptual diagram of the [3+2] cycloaddition approach to pyrazole synthesis.

Other notable synthetic advancements include multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, which have further expanded the chemical space accessible for pyrazole-based drug discovery.

Structural Insights and Physicochemical Properties

The unique properties of the pyrazole ring are central to its success in medicinal chemistry. Pyrazole is an aromatic heterocycle, with the lone pair of electrons on one nitrogen atom participating in the delocalized π-system.[9] This aromaticity confers significant stability to the ring.

A key structural feature of N-unsubstituted pyrazoles is tautomerism .[17] The proton on the nitrogen atom can reside on either of the two nitrogen atoms, leading to two tautomeric forms. This property can influence the molecule's reactivity and its interactions with biological targets.[17]

The pyrazole core also possesses both hydrogen bond donor (the N-H group) and acceptor (the sp²-hybridized nitrogen) capabilities, which are crucial for forming specific interactions with protein binding sites.[1]

Conclusion

The journey of pyrazole derivatives, from Knorr's serendipitous discovery of antipyrine to the rational design of celecoxib and beyond, is a compelling narrative of chemical innovation and its impact on human health. The pyrazole core has proven to be a remarkably versatile and "privileged" scaffold, offering a unique combination of stability, synthetic accessibility, and favorable physicochemical properties. As our understanding of disease biology deepens and synthetic methodologies continue to evolve, the pyrazole nucleus is poised to remain a cornerstone of drug discovery for the foreseeable future, promising the development of new and improved therapies for a wide range of diseases.[18]

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 14. Celecoxib - Wikipedia [en.wikipedia.org]

- 15. news-medical.net [news-medical.net]

- 16. newdrugapprovals.org [newdrugapprovals.org]

- 17. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | MDPI [mdpi.com]

- 18. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 5-Cyclohexyl-1H-pyrazol-3-amine: A Technical Guide for Researchers

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in molecules exhibiting a wide array of biological activities.[1] Among the diverse family of pyrazole derivatives, 5-Cyclohexyl-1H-pyrazol-3-amine emerges as a compound of significant interest. Its unique combination of a bulky, lipophilic cyclohexyl group and a reactive primary amine on the pyrazole ring makes it a versatile building block for the synthesis of novel therapeutic agents.

This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound. As experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and extensive data from analogous pyrazole derivatives to present a predictive yet authoritative spectroscopic blueprint. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required for the unambiguous identification, characterization, and quality control of this important synthetic intermediate.

Molecular Structure and Tautomerism

This compound (C₉H₁₅N₃, Molar Mass: 165.24 g/mol ) can exist in two principal tautomeric forms: the 3-amino and the 5-amino tautomers.[2] Theoretical calculations and experimental evidence for related aminopyrazoles suggest that the 3-amino tautomer is generally the more stable form.[2] This guide will focus on the characterization of this major tautomer.

References

The Expanding Therapeutic Landscape of Pyrazole Derivatives: A Technical Guide to Biological Activities

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its unique structural and electronic properties have rendered it a "privileged scaffold," a core molecular framework that can interact with a diverse array of biological targets.[2] This versatility has led to the development of numerous pyrazole-containing drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] This technical guide provides an in-depth exploration of the potential biological activities of novel pyrazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, and key experimental protocols for evaluating the therapeutic potential of this remarkable class of compounds.

I. Synthesis of Novel Pyrazole Derivatives: The Knorr Synthesis and Beyond

The foundational method for constructing the pyrazole ring is the Knorr pyrazole synthesis, a robust and versatile reaction involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] This reaction, typically acid-catalyzed, proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3][4]

Experimental Protocol: Knorr Synthesis of a Phenyl-Substituted Pyrazolone

This protocol details a representative Knorr synthesis of a pyrazolone, a common pyrazole derivative.[5]

Materials:

-

Ethyl benzoylacetate

-

Hydrazine hydrate

-

1-Propanol

-

Glacial acetic acid

-

Water

-

Round-bottom flask or scintillation vial

-

Hot plate with stirring capability

-

TLC plates and chamber

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[5]

-

Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the reaction mixture.[5]

-

Heating: Place the vial on a hot plate and heat the mixture to approximately 100°C with continuous stirring.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. Spot the reaction mixture against the starting material (ethyl benzoylacetate). The reaction is complete when the starting material spot is no longer visible.[5]

-

Work-up: Once the reaction is complete, add 10 mL of water to the hot reaction mixture while stirring.[5]

-

Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature with continuous stirring for about 30 minutes to facilitate the precipitation of the product.[5]

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry.[5] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

II. Anticancer Activities of Pyrazole Derivatives

Pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting a multitude of mechanisms to combat cancer cell proliferation and survival.[1][6] Many pyrazole-based compounds have been shown to induce apoptosis, inhibit key kinases involved in cancer signaling, and interfere with DNA replication.[1][7]

Mechanisms of Anticancer Action

A primary mechanism of action for many anticancer pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[6] Notably, pyrazole derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are key drivers of tumor growth and angiogenesis.[8] By blocking the ATP-binding site of these kinases, pyrazole inhibitors prevent downstream signaling cascades that promote cancer progression.[9]

Another critical anticancer mechanism of pyrazole derivatives is the induction of apoptosis, or programmed cell death.[10] Some pyrazoles have been shown to upregulate pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2.[2] This shift in the balance of apoptotic regulators ultimately leads to the activation of caspases, the executioner enzymes of apoptosis.[11]

Quantitative Data: Anticancer Activity of Representative Pyrazole Derivatives

The following table summarizes the in vitro anticancer activity of several novel pyrazole derivatives against various human cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HepG2 (Liver) | 3.53 | [2] |

| Compound 2 | MCF7 (Breast) | 5.21 | [2] |

| Compound 3 | HCT116 (Colon) | 0.39 | [12] |

| Compound 4 | A549 (Lung) | 5.176 | [13] |

| Compound 5 | WM266.5 (Melanoma) | 0.45 | [14] |

| Compound 6 | AsPC-1 (Pancreatic) | 16.8 | [15] |

| Compound 7 | U251 (Glioblastoma) | 11.9 | [15] |

| Compound 8 | PC-3 (Prostate) | 5.26 | [16] |

| Compound 9 | K562 (Leukemia) | 14-18 | [12] |

| Compound 10 | A2780 (Ovarian) | 8.57 | [16] |

Experimental Protocols for Anticancer Activity Evaluation

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17]

Materials:

-

Cancer cell lines

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[17]

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the pyrazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[17]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[17]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[17]

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[17] The absorbance is directly proportional to the number of viable cells.

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

-

Treated and untreated cells

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Cell Lysis: Lyse the treated and untreated cells with a chilled cell lysis buffer and incubate on ice for 10 minutes.[3]

-

Centrifugation: Centrifuge the cell lysates to pellet the debris and collect the supernatant containing the cytosolic proteins.

-

Reaction Setup: In a 96-well plate, add the cell lysate to wells containing the caspase-3 substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[19]

-

Detection: Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at an excitation of 380 nm and emission between 420-460 nm (for AMC substrate).[19] The signal is proportional to the caspase-3 activity.

Western blotting allows for the detection and quantification of specific proteins, such as Bcl-2, Bax, and p53, to elucidate the molecular mechanism of apoptosis.

Materials:

-

Cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Separation: Separate the proteins in the cell lysates by size using SDS-PAGE.[19]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.[19]

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.[19]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[19]

-

Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the protein expression levels.

III. Antimicrobial Activities of Pyrazole Derivatives

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various pathogenic bacteria and fungi.[4]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyrazole derivatives are diverse. Some compounds are believed to disrupt the bacterial cell wall, leading to cell lysis. Others may interfere with essential metabolic pathways, such as nucleic acid synthesis, by inhibiting enzymes like DNA gyrase.[20] For antifungal activity, pyrazoles may disrupt the fungal cell membrane or inhibit key enzymes involved in fungal growth.

Quantitative Data: Antimicrobial Activity of Representative Pyrazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of several pyrazole derivatives against a panel of clinically relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 11 | S. aureus (MRSA) | 4 | |

| Compound 12 | A. baumannii | 4 | |

| Compound 13 | E. coli | 16 | |

| Compound 14 | P. aeruginosa | <1 | |

| Compound 15 | C. albicans | 62.5 | [4] |

| Compound 16 | A. flavus | 125 | [4] |

| Compound 17 | B. subtilis | 4 | |

| Compound 18 | S. epidermidis | 0.97 | |

| Compound 19 | E. cloacae | 0.48 | |

| Compound 20 | S. aureus | 0.25 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Pyrazole derivatives

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilution: Perform a two-fold serial dilution of the pyrazole derivatives in the broth in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

IV. Anti-inflammatory Activities of Pyrazole Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Pyrazole derivatives have demonstrated potent anti-inflammatory properties, with some compounds exhibiting efficacy comparable to or greater than established non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Mechanism of Anti-inflammatory Action

A key mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[5] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, pyrazole derivatives can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[5] Additionally, some pyrazoles can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5]

Quantitative Data: Anti-inflammatory Activity of Representative Pyrazole Derivatives

The following table summarizes the in vitro COX-2 inhibitory activity of several pyrazole derivatives.

| Compound ID | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |

| Compound 21 | 1.50 | 9.56 | [5] |

| Compound 22 | 1.15 | 8.31 | [5] |

| Compound 23 | 0.059 | 98.71 | [21] |

| Compound 24 | 0.52 | 10.73 | [22] |

| Compound 25 | 1.79 | 74.92 | [8] |

| Compound 26 | 0.58 | 10.55 | [18] |

Experimental Protocols for Anti-inflammatory Activity Evaluation

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer

-

Fluorometric or colorimetric detection reagents

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the pyrazole derivative for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.[2]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.[2]

-

Incubation: Incubate the plate for a short period (e.g., 2-5 minutes) at 37°C.[2]

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., a saturated stannous chloride solution).[2]

-

Detection: Measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as an ELISA or a fluorometric assay. The signal is inversely proportional to the COX-2 inhibitory activity.

This protocol describes the measurement of TNF-α and IL-6 levels in the supernatant of stimulated immune cells (e.g., macrophages) using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Pyrazole derivatives

-

ELISA kits for TNF-α and IL-6

-

Microplate reader

Procedure:

-

Cell Stimulation: Treat macrophage cells with LPS in the presence or absence of the pyrazole derivatives for a specified time (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[23] This typically involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody and a substrate for color development.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[23] The concentration of the cytokines is determined by comparison to a standard curve.

V. Neuroprotective Activities of Pyrazole Derivatives

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant global health challenge. Emerging research suggests that pyrazole derivatives may offer neuroprotective benefits by targeting various pathological pathways involved in these disorders.[24]

Mechanisms of Neuroprotective Action

The neuroprotective mechanisms of pyrazole derivatives are multifaceted. In the context of Alzheimer's disease, some pyrazoles have been shown to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, thereby improving cognitive function.[12] They may also reduce the formation of amyloid-beta plaques, a hallmark of Alzheimer's pathology.[12] In models of Parkinson's disease, pyrazole derivatives have demonstrated the ability to protect neurons from oxidative stress and reduce neuroinflammation.[25]

References

- 1. m.youtube.com [m.youtube.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]

- 10. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 11. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. diva-portal.org [diva-portal.org]

- 16. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 17. books.rsc.org [books.rsc.org]

- 18. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bosterbio.com [bosterbio.com]

- 20. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. [PDF] Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) | Semantic Scholar [semanticscholar.org]

- 23. dovepress.com [dovepress.com]

- 24. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 3-Aminopyrazoles: Core Methods and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the 3-Aminopyrazole Scaffold

The 3-aminopyrazole moiety is a privileged heterocyclic scaffold of profound importance in medicinal chemistry and materials science.[1][2][3] Its unique structural arrangement, featuring a hydrogen bond donor-acceptor-donor system, facilitates strong binding interactions with various biological targets.[4][5] This has led to the development of numerous therapeutic agents for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.[1][3][6] Notable examples of drugs incorporating the pyrazole core include the anti-inflammatory agent Celecoxib and the kinase inhibitor Pirtobrutinib.[1][7] The versatility of the 3-aminopyrazole core also extends to agrochemicals, where it serves as a key component in herbicides and fungicides.[3]

Given its broad utility, the efficient and regioselective synthesis of 3-aminopyrazole derivatives is a critical endeavor. This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies, delving into the underlying reaction mechanisms, providing field-proven experimental protocols, and offering a comparative analysis to guide the modern chemist in selecting the most appropriate strategy.

I. The Cornerstone of 3-Aminopyrazole Synthesis: Condensation of β-Ketonitriles with Hydrazines

Historically and presently, the most prevalent and versatile method for constructing the 3-aminopyrazole ring system is the condensation reaction between a β-ketonitrile (also known as a 3-oxoalkanenitrile) and a hydrazine derivative.[4][8][9][10] This approach is valued for its reliability, broad substrate scope, and generally high yields.

A. The Underlying Mechanism: A Tale of Two Nucleophiles

The reaction proceeds through a well-established two-step sequence:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the more basic terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a stable hydrazone intermediate.[8][10] The choice of solvent and catalyst (often a mild acid) can influence the rate of this step.

-

Intramolecular Cyclization: The second, ring-closing step involves the nucleophilic attack of the other hydrazine nitrogen atom onto the carbon of the nitrile group.[8][10] Subsequent tautomerization of the resulting imine intermediate leads to the formation of the aromatic 3-aminopyrazole ring.

Caption: Mechanism of 3-Aminopyrazole Synthesis from β-Ketonitriles.

B. Experimental Protocol: A Representative Synthesis

The following protocol details a general and robust procedure for the synthesis of a 3-aminopyrazole derivative from a β-ketonitrile.[11]

Synthesis of 3-Phenyl-1H-pyrazol-5-amine

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3-Oxo-3-phenylpropanenitrile | 145.16 | 50 mg | 0.34 |

| Hydrazine | 32.05 | 11.6 mg | 0.36 |

| Acetic Acid | 60.05 | 0.024 mL | 0.37 |

| Anhydrous Ethanol | 46.07 | 3 mL | - |

Procedure:

-

To a clean, dry reaction vessel, add 3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol), hydrazine (11.6 mg, 0.36 mmol), and acetic acid (0.024 mL, 0.37 mmol) in anhydrous ethanol (3 mL).

-

Heat the reaction mixture at 60°C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure (in vacuo).

-

Dissolve the resulting residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and evaporate the solvent.

-

Wash the solid residue with ethyl ether and dry in vacuo to yield the product, 3-phenyl-1H-pyrazol-5-amine.[11]

Expected Yield: 45 mg (82%)[11]

C. Regioselectivity with Monosubstituted Hydrazines

When using monosubstituted hydrazines (R-NHNH2), the formation of two regioisomers, 3-amino- and 5-aminopyrazoles, is possible. The outcome is often dictated by both steric and electronic factors, as well as the reaction conditions.[8]

-

Kinetic vs. Thermodynamic Control: Bagley et al. demonstrated that reaction conditions can be tuned to favor one regioisomer over the other.[8] Kinetic conditions (e.g., using a strong base like sodium ethoxide at low temperatures) can favor the formation of the 3-aminopyrazole, while thermodynamic conditions (e.g., neutral or acidic conditions at higher temperatures) tend to yield the more stable 5-aminopyrazole.[8][12]

-

Steric Hindrance: An increase in the steric bulk of the substituent on the hydrazine generally favors the formation of the 5-aminopyrazole regioisomer.[8]

II. Condensation of α,β-Unsaturated Nitriles with Hydrazines

A second major pathway to 3-aminopyrazoles involves the reaction of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position.[8][9] This method offers an alternative entry point to the pyrazole core, particularly when the corresponding β-ketonitriles are not readily accessible.

A. Mechanistic Considerations

The reaction typically proceeds via a Michael addition of the hydrazine to the electron-deficient double bond of the α,β-unsaturated nitrile. This is followed by an intramolecular cyclization with the elimination of the leaving group to form the aromatic pyrazole ring.

Caption: Synthesis of 3-Aminopyrazoles from α,β-Unsaturated Nitriles.

B. Regiodivergent Synthesis

As with β-ketonitriles, the use of monosubstituted hydrazines can lead to regioisomeric products. Bagley and coworkers have shown that microwave-assisted synthesis can be employed to control the regioselectivity of the condensation between 3-methoxyacrylonitrile and phenylhydrazine.[8]

-

Acidic Conditions (AcOH in toluene): Favor the formation of the 5-aminopyrazole.[8]

-

Basic Conditions (EtONa in EtOH): Favor the formation of the 3-aminopyrazole.[8]

It is noteworthy that microwave irradiation was found to significantly reduce reaction times without altering the regiochemical outcome.[8]

III. Multicomponent Reactions (MCRs): A Strategy for Efficiency and Diversity

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, have emerged as a powerful and "green" strategy for the synthesis of complex molecules.[5][13] Several MCRs have been developed for the efficient construction of 3-aminopyrazole derivatives.

A. Three-Component Condensation

A common MCR approach involves the one-pot reaction of an aldehyde, malononitrile, and a hydrazine derivative.[14] This method is often catalyzed by a mild acid or base and can be performed in environmentally benign solvents like water.[14][15] The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent cyclization.

B. Iodine-Mediated Three-Component Synthesis

Ramesh and Annes reported a metal- and solvent-free, iodine-mediated cascade reaction to produce aminopyrazole thioether derivatives.[14] In this reaction, iodine acts as both a Lewis acid and an oxidant. The proposed mechanism involves an initial Michael addition, followed by an iodine-promoted cyclization and subsequent functionalization.[14]

IV. Alternative and Modern Synthetic Approaches

While the condensation reactions described above are the workhorses of 3-aminopyrazole synthesis, several other valuable methods have been developed.

A. Synthesis from Isoxazoles

3-Aminopyrazoles can be synthesized from isoxazole precursors through a ring-opening/ring-closing sequence.[8][16] This transformation can be achieved in a single step by treating the isoxazole with hydrazine at elevated temperatures.[8] Alternatively, a two-step procedure involving deprotonation of the isoxazole to form a β-ketonitrile intermediate, followed by treatment with hydrazine, can also be employed.[8]

B. Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, can be utilized to synthesize 4-aminopyrazoles, which are structural isomers of the 3-amino counterparts.[4][17] This reaction involves the base-catalyzed intramolecular cyclization of a dinitrile to form an enamine, which after acidic hydrolysis, yields a cyclic ketone.[17] While not a direct synthesis of 3-aminopyrazoles, it is an important related method for accessing aminopyrazole scaffolds.

C. Green Chemistry Approaches

In line with the growing emphasis on sustainable chemistry, several "green" methods for pyrazole synthesis have been developed.[13][18] These often involve the use of water as a solvent, microwave irradiation to reduce reaction times and energy consumption, and the use of recyclable catalysts.[15][19]

V. Comparative Analysis and Future Outlook

| Synthetic Method | Key Advantages | Key Limitations |

| Condensation of β-Ketonitriles | High yields, broad substrate scope, well-established.[8][10] | Availability of β-ketonitrile starting materials can be a limitation. |

| Condensation of α,β-Unsaturated Nitriles | Good alternative when β-ketonitriles are unavailable, offers regiocontrol.[8][9] | Requires a leaving group at the β-position. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to molecular diversity.[5][14] | Optimization of reaction conditions for multiple components can be challenging. |

| Synthesis from Isoxazoles | Utilizes readily available isoxazole precursors.[8][16] | May require elevated temperatures or a two-step process. |

The field of 3-aminopyrazole synthesis continues to evolve, with a focus on developing more efficient, selective, and environmentally benign methodologies. The exploration of novel catalytic systems, including transition-metal catalysis and photocatalysis, is expected to provide new avenues for the construction and functionalization of this important heterocyclic scaffold.[8] Furthermore, the continued development of multicomponent and flow-chemistry approaches will undoubtedly accelerate the discovery of new 3-aminopyrazole-based molecules with valuable applications in medicine and beyond.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 8. soc.chim.it [soc.chim.it]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. thieme-connect.com [thieme-connect.com]

- 16. Pyrazole synthesis [organic-chemistry.org]

- 17. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 5-Cyclohexyl-1H-pyrazol-3-amine

Abstract

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] This document provides a comprehensive, field-tested protocol for the synthesis of 5-Cyclohexyl-1H-pyrazol-3-amine, a valuable building block for drug discovery and development. We detail a robust and reproducible method starting from a common β-ketonitrile precursor and hydrazine, explaining the mechanistic rationale behind the procedure and offering expert insights for troubleshooting and optimization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable pathway to this important intermediate.

Introduction and Scientific Background

5-Aminopyrazoles are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries.[1][3] Their structural framework allows for diverse functionalization, leading to compounds with a wide spectrum of biological activities, including kinase inhibition, antimicrobial properties, and receptor antagonism.[2]

The target molecule, this compound (CAS No: 12831625-2), incorporates a bulky, lipophilic cyclohexyl group, a feature often exploited in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties. The protocol herein describes the most versatile and widely adopted method for 5-aminopyrazole synthesis: the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[1][3][4] This approach is favored for its high efficiency, operational simplicity, and ready availability of starting materials.

Reaction Mechanism and Strategy

The synthesis proceeds via a two-step, one-pot reaction sequence. The mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the final aromatic pyrazole ring.

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile (3-cyclohexyl-3-oxopropanenitrile). This is followed by the elimination of a water molecule to form a stable hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs a nucleophilic attack on the carbon of the nitrile group. This ring-closing step forms the five-membered pyrazole ring.

-

Tautomerization: The resulting intermediate rapidly tautomerizes to achieve aromatic stability, yielding the final this compound product.

The overall transformation is depicted below:

Caption: Reaction mechanism for pyrazole synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of the title compound from its β-ketonitrile precursor.

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Formula | Supplier Notes |

| 3-Cyclohexyl-3-oxopropanenitrile | 16139-43-8 | C₉H₁₁NO | Purity ≥97% |

| Hydrazine Hydrate (~64% soln.) | 7803-57-8 | H₆N₂O | Caution: Toxic & Corrosive |

| Ethanol (200 Proof) | 64-17-5 | C₂H₆O | Anhydrous Grade |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | ACS Grade |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | Anhydrous Grade |

| Saturated Sodium Bicarbonate Soln. | N/A | NaHCO₃ (aq) | Prepared in-house |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | For drying |

Equipment:

-

Round-bottom flasks (50 mL and 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves, fume hood.

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-cyclohexyl-3-oxopropanenitrile (e.g., 5.0 g, 33.1 mmol) in absolute ethanol (40 mL).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.2 mL) to the solution. The acid facilitates the condensation step.

-

Reagent Addition: While stirring at room temperature, add hydrazine hydrate (e.g., 1.8 mL, ~36.4 mmol, 1.1 equivalents) dropwise over 5-10 minutes. An initial exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture such as Ethyl Acetate/Hexane (1:1), until the starting β-ketonitrile spot has been consumed.

-

Work-up and Isolation: After completion, remove the heat source and allow the mixture to cool to room temperature. A precipitate may form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold diethyl ether (2 x 15 mL) to remove soluble impurities.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Cool slowly to induce crystallization.

-

Drying: Dry the purified white to off-white solid product under vacuum to a constant weight.

Safety and Handling Precautions

-

Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated chemical fume hood. Avoid inhalation, ingestion, and skin contact. Use appropriate PPE, including chemical-resistant gloves and safety goggles.

-

Flammable Solvents: Ethanol and diethyl ether are highly flammable. Ensure all heating is performed using a heating mantle or oil bath, with no open flames nearby.

Expected Results and Characterization

| Parameter | Expected Outcome |

| Product | This compound |

| Molecular Formula | C₉H₁₅N₃[5] |

| Molecular Weight | 165.24 g/mol [5][6] |

| Typical Yield | 75-90% |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~11.0 (br s, 1H, pyrazole-NH), ~5.1 (s, 1H, pyrazole-CH), ~4.5 (br s, 2H, -NH₂), ~2.4 (m, 1H, cyclohexyl-CH), 1.0-1.8 (m, 10H, cyclohexyl-CH₂) |

| Mass Spec (ESI+) | m/z: 166.1 [M+H]⁺ |

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | Incomplete reaction; incorrect stoichiometry; degradation of starting material. | - Ensure accurate measurement of reagents, especially the limiting reagent. - Extend the reflux time to 8-10 hours. - Confirm the quality of the hydrazine hydrate, as it can degrade over time. |

| Product is Oily or Fails to Solidify | Presence of impurities; excess solvent; incomplete reaction. | - Ensure the reaction has gone to completion via TLC. - Try triturating the oil with cold diethyl ether or pentane to induce solidification. - If impurities are suspected, purify the crude material using column chromatography (Silica gel, eluting with an Ethyl Acetate/Hexane gradient). |

| Product Discoloration (Yellow/Brown) | Impurities from side reactions or oxidation. | - Minor discoloration is often acceptable. - For high purity, perform the suggested recrystallization. Adding a small amount of activated charcoal during recrystallization can help remove colored impurities. |

Expertise Note on Regioisomerism: The reaction of a β-ketonitrile with unsubstituted hydrazine (H₂N-NH₂) as described here will yield a single product, 5-amino-3-cyclohexyl-1H-pyrazole. Due to tautomerism, this is identical to 3-amino-5-cyclohexyl-1H-pyrazole. However, if a substituted hydrazine (e.g., methylhydrazine) were used, the reaction could potentially yield a mixture of two regioisomers. Careful control of reaction conditions and pH can influence the selectivity in such cases.[1][3]

Conclusion

This application note provides a validated and reliable protocol for the synthesis of this compound. By leveraging the classic condensation of a β-ketonitrile with hydrazine, this method offers high yields and operational simplicity, making it highly suitable for both academic research and industrial drug development settings. The insights into the mechanism, troubleshooting, and characterization will enable scientists to confidently produce this valuable chemical intermediate for further synthetic applications.

References

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 5. PubChemLite - this compound (C9H15N3) [pubchemlite.lcsb.uni.lu]

- 6. Buy N-cyclohexyl-1-methyl-1H-pyrazol-3-amine (EVT-13384863) [evitachem.com]

Application Notes and Protocols: The Utility of the 5-Cyclohexyl-1H-pyrazol-3-amine Scaffold in Modern Medicinal Chemistry

Introduction: The Privileged Position of Pyrazoles in Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility is evidenced by its presence in a multitude of FDA-approved drugs targeting a wide array of clinical conditions, from inflammation and cancer to erectile dysfunction.[1][2] The pyrazole ring can serve as a bioisostere for aromatic rings, often enhancing physicochemical properties like solubility and metabolic stability, while also providing specific vectoral orientations for substituents that can engage with biological targets.[2]

Within this important class of heterocycles, the 3-aminopyrazole moiety stands out as a particularly powerful pharmacophore. The 3-amino group is a potent hydrogen bond donor, a feature expertly exploited in the design of inhibitors that target the hinge region of protein kinases.[3] This guide focuses on a specific, highly valuable building block: 5-Cyclohexyl-1H-pyrazol-3-amine . The strategic incorporation of a cyclohexyl group at the 5-position provides a bulky, lipophilic, and conformationally flexible moiety. This feature is ideal for probing deep, hydrophobic pockets within a target's active site, serving as a critical handle for optimizing inhibitor potency and, crucially, selectivity.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides the foundational rationale, detailed synthetic protocols, and robust biological evaluation methodologies necessary to effectively leverage the this compound scaffold in drug discovery campaigns, with a particular focus on the development of novel kinase inhibitors.

Section 1: Core Scaffold Analysis and Design Rationale

The efficacy of this compound as a medicinal chemistry scaffold stems from the distinct roles of its constituent parts. Understanding these roles is paramount for a rational drug design approach.

-

The 3-Amino Group: This primary amine is the key anchoring point for many biological targets. In the context of kinase inhibition, it typically forms one or two critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[3] Its basicity allows for salt formation, which can be leveraged to improve aqueous solubility.

-

The Pyrazole Core: This aromatic heterocycle acts as a rigid linker, positioning the 3-amino and 5-cyclohexyl groups in a defined spatial orientation. The N1 position of the pyrazole is a primary vector for derivatization, allowing for the introduction of substituents that can occupy solvent-exposed regions or other binding pockets, thereby influencing properties like cell permeability, metabolic stability, and target selectivity.

-

The 5-Cyclohexyl Group: This non-aromatic, lipophilic group is a key driver of potency and selectivity. Unlike a planar phenyl ring, the cyclohexyl group's three-dimensional chair conformation allows it to fit snugly into hydrophobic pockets. This interaction can displace water molecules and form favorable van der Waals contacts, significantly increasing binding affinity. By targeting less-conserved regions of an active site, this group can confer selectivity for a specific kinase over other closely related family members.

Caption: Key pharmacophoric features of the this compound scaffold.

Section 2: Synthesis and Derivatization Protocols

The synthesis of the this compound core and its subsequent derivatization are straightforward processes, relying on well-established chemical transformations.

Protocol 2.1: Synthesis of this compound Core

This protocol describes a classical Knorr-type pyrazole synthesis from a β-ketonitrile precursor.

Rationale: The reaction proceeds via the condensation of hydrazine with a 1,3-dielectrophile, in this case, a β-ketonitrile. The initial reaction forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Materials:

-

Ethyl cyclohexylacetate

-

Acetonitrile

-

Sodium ethoxide (NaOEt)

-

Anhydrous hydrazine

-

Ethanol (EtOH)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Synthesis of 3-Cyclohexyl-3-oxopropanenitrile (β-ketonitrile):

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add acetonitrile (1.5 eq) dropwise.

-

After stirring for 15 minutes, add ethyl cyclohexylacetate (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture, acidify with 2M HCl, and extract with diethyl ether (3x).

-